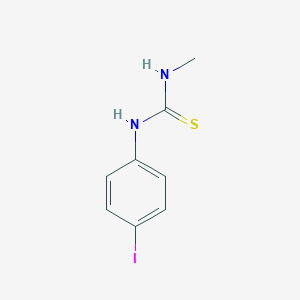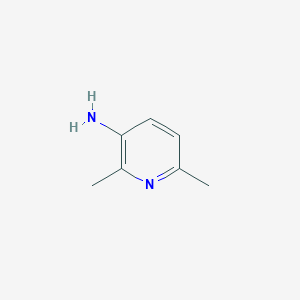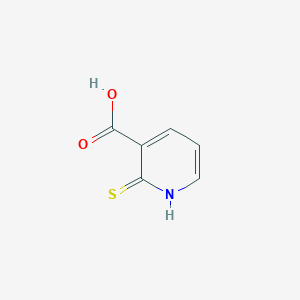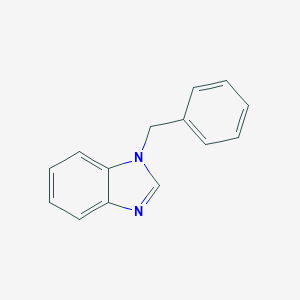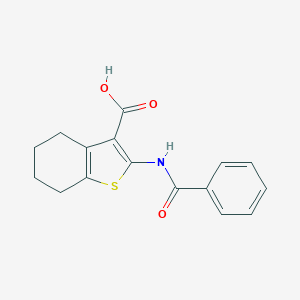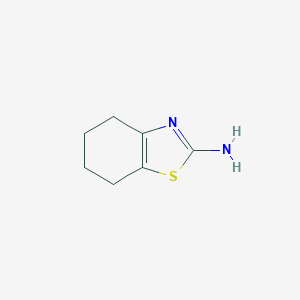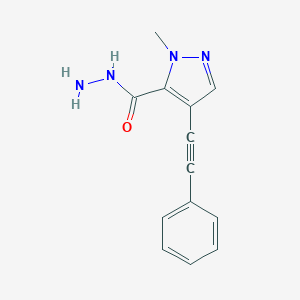
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a chemical compound with potential applications in scientific research. This compound belongs to the class of pyrazoles and has been studied for its various biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is not fully understood. However, it has been suggested that the compound may act as an inhibitor of certain enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX). It has also been found to exhibit antioxidant and anti-inflammatory properties.
Biochemische Und Physiologische Effekte
Studies have shown that 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has various biochemical and physiological effects. It has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. It has also been shown to modulate the immune system and regulate the production of certain cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide in lab experiments is its potential to exhibit various biochemical and physiological effects. However, one limitation of using this compound is its potential toxicity, which may affect the validity of experimental results.
Zukünftige Richtungen
There are several future directions for research on 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide. One area of interest is the development of novel derivatives with improved pharmacological properties. Another area of interest is the investigation of the compound's potential applications in the treatment of various diseases, including cancer and neurodegenerative disorders.
Conclusion:
In conclusion, 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide is a valuable compound for scientific research due to its potential to exhibit various biochemical and physiological effects. Its mechanism of action is not fully understood, but it has been found to exhibit anti-inflammatory, antitumor, and neuroprotective properties. However, its potential toxicity is a limitation for its use in lab experiments. There are several future directions for research on this compound, including the development of novel derivatives and investigation of its potential applications in disease treatment.
Synthesemethoden
The synthesis of 1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide can be achieved through several methods. One of the most common methods is the reaction of 1-methyl-4-(phenylethynyl)-1H-pyrazole-5-carboxylic acid with hydrazine hydrate in the presence of a catalyst. The product obtained is a white crystalline solid with a high melting point.
Wissenschaftliche Forschungsanwendungen
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide has been extensively studied for its potential applications in scientific research. It has been found to exhibit various biochemical and physiological effects, making it a valuable compound for research in the fields of pharmacology, biochemistry, and molecular biology.
Eigenschaften
CAS-Nummer |
87612-14-4 |
|---|---|
Produktname |
1H-Pyrazole-5-carboxylic acid, 1-methyl-4-(phenylethynyl)-, hydrazide |
Molekularformel |
C13H12N4O |
Molekulargewicht |
240.26 g/mol |
IUPAC-Name |
2-methyl-4-(2-phenylethynyl)pyrazole-3-carbohydrazide |
InChI |
InChI=1S/C13H12N4O/c1-17-12(13(18)16-14)11(9-15-17)8-7-10-5-3-2-4-6-10/h2-6,9H,14H2,1H3,(H,16,18) |
InChI-Schlüssel |
KVZAOAJIRSZWFE-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Kanonische SMILES |
CN1C(=C(C=N1)C#CC2=CC=CC=C2)C(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



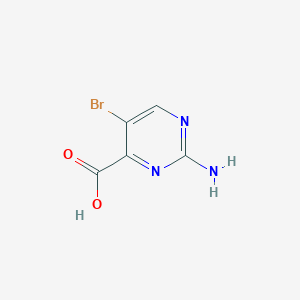
![1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol](/img/structure/B183273.png)
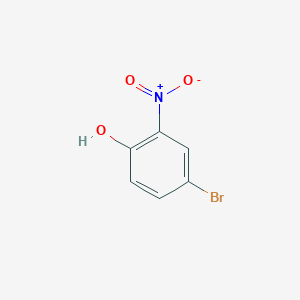
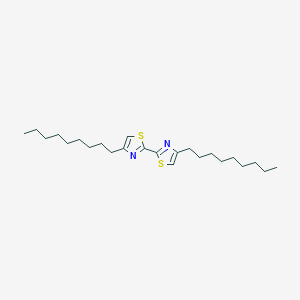
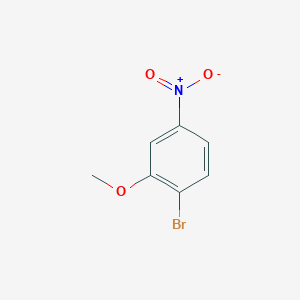
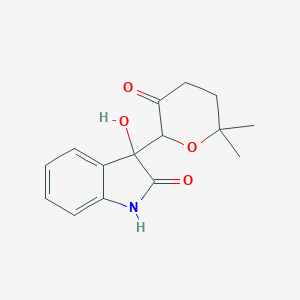
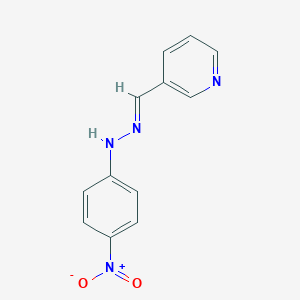
![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)
